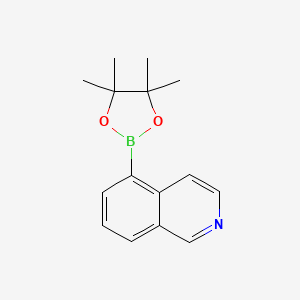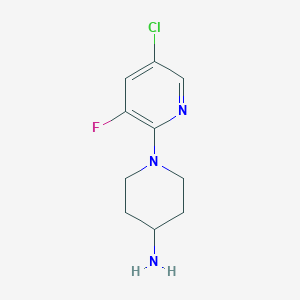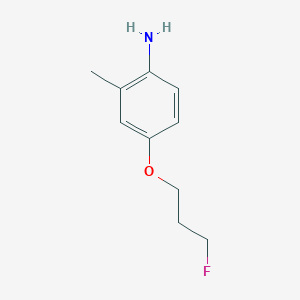
4-(3-Fluoropropoxy)-2-methylaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound similar to “4-(3-Fluoropropoxy)-2-methylaniline”, known as “4-(3-Fluoropropoxy)benzenecarbaldehyde”, has an empirical formula of C10H11FO2 and a molecular weight of 182.19 . Another similar compound, “4-(3-Fluoropropoxy)aniline”, has a molecular formula of C9H12FNO .
Chemical Reactions Analysis
Specific chemical reactions involving “4-(3-Fluoropropoxy)-2-methylaniline” are not available in the literature I found .
Scientific Research Applications
Metabonomic Toxicity Assessment
Metabonomic techniques employing high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy have been utilized to assess the toxicity of fluoroaniline compounds, including derivatives similar to 4-(3-Fluoropropoxy)-2-methylaniline, on earthworms (Eisenia veneta). This study demonstrated the potential of NMR spectroscopy in identifying novel biomarkers of xenobiotic toxicity, providing insights into the toxic effects and mechanism of action of various chemicals (Bundy et al., 2002).
Hybridization Probe Development
Research into the development of high-affinity, nucleobase-specific hybridization probes has explored the use of 3-fluoro-6-methylaniline nucleosides. These probes have shown potential in significantly enhancing duplex stability through mercury-mediated base pairs, indicating applications in molecular biology and genetic analysis (Aro-Heinilä et al., 2019).
Antibacterial Activity
The synthesis and antibacterial efficacy of 3-substituted-6-(3-ethyl-4-methylanilino)uracils have been investigated, highlighting their potential in inhibiting bacterial DNA polymerase IIIC and combatting Gram-positive bacterial growth. Such compounds present a promising avenue for developing new antibiotics (Zhi et al., 2005).
Non-Linear Optical Properties
A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has uncovered their potential in non-linear optical applications. Through Suzuki cross-coupling reactions, these compounds have been synthesized and analyzed for their reactivity and structural features, opening new possibilities in material science (Rizwan et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-fluoropropoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-8-7-9(3-4-10(8)12)13-6-2-5-11/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHDJZWRHWUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropropoxy)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



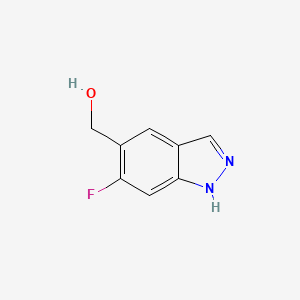
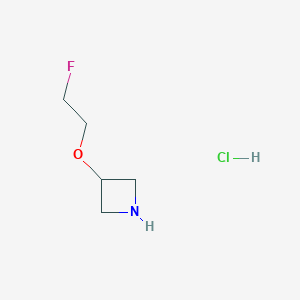
![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)
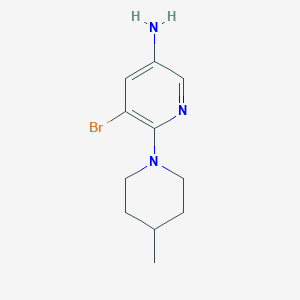
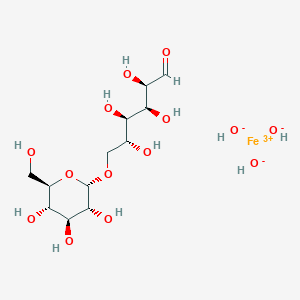
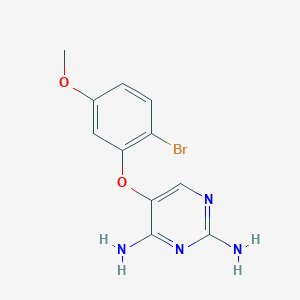
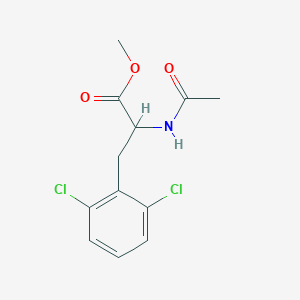
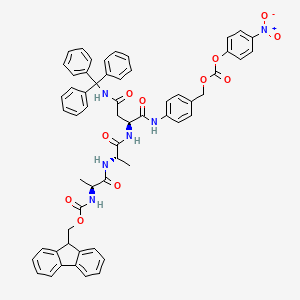
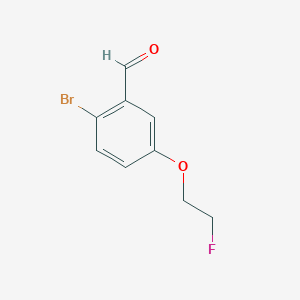
amine](/img/structure/B1449143.png)
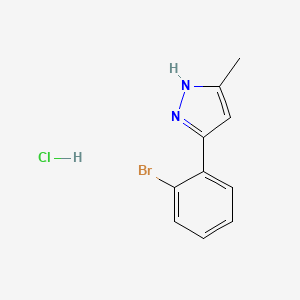
![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)
